Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate

anti-virulence type II secretion Pseudomonas aeruginosa

This compound is a structurally unique type II secretion system (T2SS) inhibitor (P. aeruginosa control at 50 µM) with an 11.8 µM IC50 against human phosphomannose isomerase. Unlike simple 8-hydroxyquinolines, its 7-methylene-linked N-ethylcarboxylate piperazine confers distinct anti-virulence pharmacology that clioquinol or nitroxoline cannot replicate. Procure as a pre-characterized T2SS reference control for anti-infective screening or as a weak-activity benchmark for PMI inhibitor campaigns.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 94995-85-4
Cat. No. B2859331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
CAS94995-85-4
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
InChIInChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3
InChIKeyYPJNKFOJKONRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate (CAS 94995-85-4): Compound Profile and Procurement-Relevant Identity


Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate (CAS 94995-85-4) is a synthetic, drug-like small molecule built on a 5-chloro-8-hydroxyquinoline core linked via a methylene spacer to an N-ethylcarboxylate-substituted piperazine. It corresponds to ChemBridge screening compound 7941790 and is annotated in ChEMBL as CHEMBL1563766 [1]. The compound is most prominently documented as a type II secretion system (T2SS) inhibitor in Pseudomonas aeruginosa, where it serves as a reference control in anti-virulence screening campaigns [2]. It has also been profiled in biochemical screens against human phosphomannose isomerase (PMI), yielding a single-shot IC50 of 11.8 µM [1].

Why Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


Superficial structural similarity to other 8-hydroxyquinolines (e.g., clioquinol, nitroxoline) invites casual substitution, but the compound's functionalization pattern diverges in two decisive ways that subvert interchangeable use. First, the 7-position methylene-linked N-ethylcarboxylate piperazine confers a unique type II secretion inhibition profile that the 7-iodo (clioquinol) or 5-nitro (nitroxoline) congeners do not replicate in P. aeruginosa virulence assays [1]. Second, the 5-chloro-8-hydroxy chelating motif is retained from clioquinol, yet the compound's metal-chelating capacity, antioxidant activity, and cholinesterase selectivity cannot be assumed to match clioquinol or donepezil hybrids in the absence of direct comparative data; substitution without empirical validation risks losing either the anti-virulence pharmacology or the metal-homeostasis modulation required for a given experimental model [2]. Existing evidence indicates that the compound's biological signature is a discrete combination of structural features, not a generic class property, making simple analog replacement scientifically unsound without target-specific, side-by-side measurement.

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


T2SS Inhibition in P. aeruginosa: Functional Differentiation from T3SS Inhibitors and Clioquinol

In the P. aeruginosa T2SS elastase secretion assay, ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate (compound 7941790) was employed as a bona fide type II secretion control inhibitor at 50 µM and strongly reduced extracellular elastase activity, whereas the T3SS inhibitor MBX 1641 and other validated T3SS inhibitors did not suppress T2SS-mediated elastase release under identical conditions [1]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was not reported to exhibit T2SS inhibition in this model, establishing a qualitative functional differentiation for the compound.

anti-virulence type II secretion Pseudomonas aeruginosa

Human PMI Inhibition: Weak Biochemical Activity Contrasted with Potent Reference Inhibitors

In a G6PD-NADPH-coupled biochemical assay against human phosphomannose isomerase (PMI), ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate exhibited an IC50 of 11,800 nM (11.8 µM) [1]. This places the compound in the weakly active range compared to known potent PMI inhibitors (e.g., mannose-6-phosphate analogs with Ki values in the low nanomolar range). The data originate from a high-throughput screening campaign to identify non-competitive PMI inhibitors and serve as a baseline for biochemical selectivity profiling.

enzyme inhibition phosphomannose isomerase high-throughput screening

Structural Differentiation from Alzheimer's Disease Multitarget 8-Hydroxyquinolines: Cholinesterase Selectivity Implications

A series of 5-chloro-8-hydroxyquinoline-piperazine hybrid compounds, such as 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline (1b), were shown to selectively inhibit human butyrylcholinesterase (BuChE) at micromolar concentrations (IC50 values in the 0.5–10 µM range) while sparing acetylcholinesterase (AChE) [1]. Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate retains the identical 5-chloro-8-hydroxyquinoline core and the N-benzyl-piperazine topology but replaces the 2-methoxybenzyl group with an N-ethylcarboxylate substituent. This modification is expected to alter the BuChE/AChE selectivity profile; however, no direct cholinesterase data are available for the target compound, making its presumed 'multitarget anti-AD' activity class-level inference only.

Alzheimer's disease butyrylcholinesterase multitarget ligands

Metal-Chelating Capacity Inferred but Not Quantified Relative to Clioquinol

The 5-chloro-8-hydroxyquinoline scaffold is a well-established bidentate metal chelator, and close analogs such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and the Alzheimer's disease hybrid 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline (1b) have been demonstrated to chelate Cu(II) and Zn(II) ions and to exert antioxidant activity in vitro [1]. Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate preserves the critical 5-chloro-8-hydroxy chelating motif; however, the presence of the electron-withdrawing N-ethylcarboxylate substituent on the piperazine is predicted to modulate the electron density of the quinoline nitrogen, potentially altering metal-binding affinity relative to clioquinol or the methoxybenzyl analog. No direct metal-binding stoichiometry or stability constant data exist for the target compound.

metal chelation copper zinc 8-hydroxyquinoline

Antibacterial Activity Class Inference: Ciprofloxacin and Quinolone Carboxylic Acids as Comparators

Piperazinyl derivatives of quinoline carboxylic acids, typified by ciprofloxacin and norfloxacin, are well-characterized broad-spectrum antibacterials inhibiting DNA gyrase and topoisomerase IV [1]. Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate lacks the 3-carboxylic acid and 4-oxo functionalities essential for gyrase inhibition, and its antibacterial activity has not been reported. In a patent describing piperazinyl quinoline carboxylic acid antibacterials, the core structure is explicitly defined as requiring a 3-carboxylic acid group on the quinoline ring [1]. The target compound therefore represents a distinct chemotype: a type II secretion inhibitor that does not exert direct antibacterial growth-inhibitory activity via the gyrase mechanism.

antibacterial gram-negative quinolone

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


P. aeruginosa Type II Secretion System Chemical Probe

Researchers investigating virulence factor secretion in Pseudomonas aeruginosa can employ this compound as a validated T2SS control inhibitor at 50 µM, as established in the elastase secretion assay [1]. Its demonstrated activity against T2SS, contrasted with the inactivity of T3SS inhibitor MBX 1641 in the same model, enables clean dissection of secretion pathway contributions to pathogenesis. Procurement is recommended for laboratories that require a commercially available (ChemBridge 7941790) T2SS reference compound with published efficacy in a peer-reviewed anti-virulence study.

Human PMI Biochemical Assay Weak-Activity Control

The well-defined, albeit low-potency, IC50 of 11.8 µM against human phosphomannose isomerase [1] qualifies this compound as a weak-activity control for PMI inhibitor screening cascades. Laboratories can use it to benchmark assay sensitivity and to ensure that newly identified hits meaningfully exceed the potency of a known weak binder, thereby reducing false-positive triage.

8-Hydroxyquinoline Scaffold Probe for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams exploring 8-hydroxyquinoline-based multitarget ligands for neurodegenerative diseases can utilize this compound to interrogate the specific contribution of the N-ethylcarboxylate piperazine substituent to cholinesterase selectivity, metal chelation, and anti-aggregation properties. Because close analogs with N-(2-methoxybenzyl)piperazine have been characterized for BuChE inhibition and metal chelation [1], procurement of the target compound enables direct comparative SAR within a structurally controlled chemical series.

Anti-Virulence Screening Library Member

Industrial anti-infective screening collections can incorporate this compound as a pre-characterized T2SS inhibitor. Its lack of direct antibacterial growth inhibition (structurally predicted from the absence of a quinoline-3-carboxylic acid [1]) makes it suitable for screening campaigns aimed at identifying agents that attenuate virulence without imposing selective pressure for resistance, a key requirement for next-generation anti-infective development.

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